molecular formula C20H27N5O4S3 B2876178 N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide CAS No. 868974-25-8

N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide

Cat. No. B2876178
CAS RN: 868974-25-8
M. Wt: 497.65
InChI Key: CBYXIUPNFKVXFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C20H27N5O4S3 and its molecular weight is 497.65. The purity is usually 95%.
BenchChem offers high-quality N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carbonic Anhydrase Inhibition

N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide is a part of a compound class that has been synthesized and investigated for their inhibition effects on human carbonic anhydrases (CA), specifically targeting cytosolic isoforms hCA I, II, VII, and the membrane-bound isoform hCA IV. These compounds have demonstrated inhibition in the low micromolar and nanomolar range, indicating their potential as therapeutic agents in conditions where modulation of CA activity is beneficial. The study delineates structure-activity relationships for these inhibitors, providing insights into their mechanism of action (Ulus, Aday, Tanc, Supuran, & Kaya, 2016).

Antimicrobial and Antifungal Activity

Derivatives related to the chemical structure have been synthesized and assessed for their antimicrobial and antifungal activities. These studies have shown sensitivity towards both Gram-positive and Gram-negative bacteria, in addition to exhibiting antifungal properties against Candida albicans. One compound, in particular, demonstrated high antimicrobial activity, suggesting the potential of these compounds for further development as antimicrobial agents (Kobzar, Sych, & Perekhoda, 2019).

Anticancer Potential

A series of novel compounds including N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide derivatives have been synthesized and evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. These studies have identified compounds with promising anticancer activity, displaying growth inhibitory (GI50) values comparable to standard chemotherapeutic agents. The findings underscore the potential of these compounds in cancer therapy, with specific derivatives identified as leading candidates for further investigation (Tiwari, Siddiqui, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2017).

properties

IUPAC Name

N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O4S3/c1-3-25(4-2)32(28,29)16-11-9-14(10-12-16)18(27)22-19-23-24-20(31-19)30-13-17(26)21-15-7-5-6-8-15/h9-12,15H,3-8,13H2,1-2H3,(H,21,26)(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYXIUPNFKVXFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.